3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16309734
Molecular Formula: C23H29N5O4S2
Molecular Weight: 503.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N5O4S2 |
|---|---|
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | (5Z)-3-(3-ethoxypropyl)-5-[[2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H29N5O4S2/c1-2-31-13-5-9-28-22(30)18(34-23(28)33)16-17-20(24-7-10-26-11-14-32-15-12-26)25-19-6-3-4-8-27(19)21(17)29/h3-4,6,8,16,24H,2,5,7,9-15H2,1H3/b18-16- |
| Standard InChI Key | FYXQIDXXVFODNT-VLGSPTGOSA-N |
| Isomeric SMILES | CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCN4CCOCC4)/SC1=S |
| Canonical SMILES | CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCN4CCOCC4)SC1=S |
Introduction
Structural Components
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Thiazolidinone Ring: This component is known for its presence in compounds with potential biological activities, including anticancer properties.
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Pyridopyrimidinone Core: This core is often associated with enzyme inhibition and other biological activities.
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Morpholin-4-yl Substituent: Morpholine derivatives are commonly used in pharmaceuticals due to their versatility and ability to interact with biological targets.
Synthesis and Characterization
The synthesis of similar compounds typically involves multiple steps, including the use of convenient transformations and commercially available reagents. Characterization often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC–MS) .
Potential Biological Activities
Compounds with similar structural features have shown promise in various biological activities, including anticancer and enzyme inhibition properties. The presence of a morpholine substituent may enhance interactions with biological targets, potentially leading to improved efficacy in therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Triazine ring; morpholine | Antimicrobial |
| 3-(3-Ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene | Thiazolidinone; ethoxypropyl | Anticancer |
| 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido-pyrimidine core | Enzyme inhibition |
These compounds share certain structural similarities but differ in their specific functional groups and biological activities. The unique combination of features in the compound of interest may confer distinct advantages in therapeutic applications.
Future Research Directions
Given the limited information available on this specific compound, future research should focus on its synthesis, characterization, and biological activity evaluation. Interaction studies using molecular docking and in vitro assays would be essential for understanding its mechanism of action and potential as a drug candidate.
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